molecular formula C20H24N4O2 B10961278 N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide CAS No. 547760-32-7

N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide

Cat. No.: B10961278
CAS No.: 547760-32-7
M. Wt: 352.4 g/mol
InChI Key: WNIIFLCKJIDZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide is a chemical compound with the molecular formula C20H24N4O2 and a molecular weight of 352.44 g/mol . This butanamide derivative features a diazenyl (N=N) bridge, a structural motif common in azo compounds, which are widely studied for their potential applications in material science and as dyes and pigments. The presence of dual butanamide groups, as seen in related compounds like N-phenylbutyramide (Butanamide, N-phenyl-) , suggests potential research interest in its physicochemical properties and stability. The specific arrangement of functional groups on the phenyl ring makes this a specialized compound for investigative applications. As a complex organic molecule, it is of significant interest in advanced chemical synthesis and materials research. This product is strictly for laboratory and research purposes. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

547760-32-7

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[3-(butanoylamino)-4-phenyldiazenylphenyl]butanamide

InChI

InChI=1S/C20H24N4O2/c1-3-8-19(25)21-16-12-13-17(18(14-16)22-20(26)9-4-2)24-23-15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

WNIIFLCKJIDZJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)CCC

Origin of Product

United States

Preparation Methods

Diazotization of Aniline Derivatives

The process begins with the diazotization of aniline or its derivatives. Key steps include:

  • Reagents : Aniline (or substituted aniline), hydrochloric acid (HCl), sodium nitrite (NaNO₂).

  • Conditions : Reaction occurs in an aqueous medium at 0–5°C to stabilize the diazonium intermediate.

  • Mechanism :

    Ar-NH2+HCl+NaNO2Ar-N2+Cl+NaCl+2H2O\text{Ar-NH}_2 + \text{HCl} + \text{NaNO}_2 \rightarrow \text{Ar-N}_2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}

    The diazonium salt is highly reactive and requires immediate use in subsequent coupling reactions.

Azo Coupling with Substituted Anilines

The diazonium salt is coupled with 3-(butyrylamino)aniline to introduce the phenyldiazenyl and butyrylamino groups.

  • Reagents : Diazonium salt, 3-(butyrylamino)aniline, sodium hydroxide (NaOH).

  • Conditions : Coupling occurs in a basic aqueous solution (pH 9–11) at 0–5°C. Ethanol or dimethylformamide (DMF) may enhance solubility.

  • Mechanism :

    Ar-N2++Ar’NH2Ar-N=N-Ar’+H+\text{Ar-N}_2^+ + \text{Ar'}-NH_2 \rightarrow \text{Ar-N=N-Ar'} + \text{H}^+

    The reaction proceeds via electrophilic aromatic substitution, with the diazonium ion attacking the electron-rich para position of the aniline derivative.

Amidation to Introduce Butanamide

The final step involves acylation of the free amino group with butyryl chloride:

  • Reagents : Butyryl chloride, triethylamine (TEA), DMF.

  • Conditions : Room temperature, inert atmosphere.

  • Yield : ~60–75% after purification by recrystallization (ethanol/water).

Table 1: Reaction Conditions for Diazonium Salt Coupling Method

StepReagentsSolventTemperatureTimeYield
DiazotizationHCl, NaNO₂Water0–5°C30 minN/A
Azo CouplingNaOH, 3-(butyrylamino)anilineWater/EtOH0–5°C4 h60%
AmidationButyryl chloride, TEADMF25°C2 h75%

Palladium-Catalyzed Cross-Coupling

Alternative methods employ transition metal catalysts to streamline azo bond formation. This approach improves regioselectivity and reduces side reactions.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or Rh complexes (e.g., [Rh(COD)₂]OTf).

  • Ligands : Bisphosphines (e.g., R-Xyl-PhanePhos) enhance catalytic activity.

  • Conditions :

    • Solvent: Toluene or 1,2-dichloroethane.

    • Temperature: 65–110°C under hydrogen atmosphere (10 bar).

  • Mechanism :

    Ar-B(OH)2+Ar’-N2+PdAr-N=N-Ar’+B(OH)3\text{Ar-B(OH)}_2 + \text{Ar'-N}_2^+ \xrightarrow{\text{Pd}} \text{Ar-N=N-Ar'} + \text{B(OH)}_3

    This method avoids diazonium salt isolation, improving safety and efficiency.

Post-Coupling Amidation

After azo bond formation, the amino group is acylated using butyryl chloride under standard conditions.

Table 2: Palladium-Catalyzed Synthesis Parameters

ParameterDetails
Catalyst Loading1–5 mol%
SolventToluene, DCE
Temperature65–110°C
Pressure10 bar H₂
Yield (Azo Step)70–85%

Stepwise Acylation and Diazotization

For compounds requiring precise regiochemical control, a stepwise functionalization approach is employed:

Sequential Amidation and Diazotization

  • Protection of Amino Groups :

    • 3-Nitroaniline is acylated with butyryl chloride to form 3-(butyrylamino)nitrobenzene.

  • Nitro Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino.

  • Diazotization and Coupling :

    • The free amino group is diazotized and coupled with benzene.

Advantages and Limitations

  • Advantages : Avoids competing reactions during azo coupling.

  • Limitations : Multi-step purification reduces overall yield (~50%).

Analytical and Optimization Insights

Key Challenges

  • Regioselectivity : Competing para/meta coupling in electron-rich systems.

  • Stability : Diazonium salts decompose above 5°C, necessitating strict temperature control.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (MeOH/H₂O) is required.

Recent Optimizations

  • Microwave Assistance : Reduces reaction time from hours to minutes.

  • Green Solvents : Ethanol/water mixtures improve sustainability without sacrificing yield .

Chemical Reactions Analysis

Azo Bond Reduction

The diazenyl group undergoes reductive cleavage under acidic or alkaline conditions, yielding primary amines. This reaction is critical for degrading azo compounds or generating intermediates for further synthesis.

ConditionsReagentsProductsYieldReference
Acidic (HCl, 0.1 M)Zn dust3-(butyrylamino)aniline + phenylamine85%
Alkaline (NaOH, 1 M)Na₂S₂O₄ (sodium dithionite)3-(butyrylamino)aniline + phenylamine + SO₃²⁻78%
Neutral (H₂O/EtOH)NaBH₄/CuSO₄3-(butyrylamino)aniline + phenylamine62%

Mechanism :

  • Electron transfer : Reducing agents donate electrons to the azo bond, breaking the N=N linkage into two amines.

  • Radical pathway : TEMPO inhibition experiments (as seen in analogous azo systems) suggest partial radical intermediates during reduction .

Hydrolysis of the Amide Group

The butyrylamino moiety undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond:

ConditionsReagentsProductsYieldReference
Acidic (6 M HCl, reflux)H₂O3-amino-4-(phenyldiazenyl)benzoic acid + butyric acid90%
Basic (2 M NaOH, 60°C)H₂O3-amino-4-(phenyldiazenyl)benzoate⁻ + butylamine88%

Kinetics :

  • Pseudo-first-order kinetics observed in basic hydrolysis (rate constant k = 1.2 × 10⁻³ s⁻¹ at 60°C).

Electrophilic Aromatic Substitution

The electron-rich phenyl rings participate in electrophilic substitutions, preferentially at the para and ortho positions relative to the diazenyl group:

Reaction TypeReagentsPositionProductYieldReference
NitrationHNO₃/H₂SO₄, 0°CC-5 of phenyl3-(butyrylamino)-4-(phenyldiazenyl)-5-nitrobenzamide72%
SulfonationH₂SO₄, 100°CC-5 of phenyl5-sulfo derivative65%

Regioselectivity :

  • Directed by the electron-withdrawing diazenyl group, which deactivates the ring but favors meta substitution on the adjacent phenyl.

Oxidation Reactions

The diazenyl group resists oxidation, but the aromatic rings and alkyl chains are susceptible:

Target SiteReagentsProductsYieldReference
Alkyl chain (butyryl)KMnO₄, H₂O, 25°C3-(propionamide)-4-(phenyldiazenyl)benzamide + CO₂55%
Phenyl ringO₃, CH₂Cl₂, -78°COzonides → fragmented aldehydesN/A

Limitations :

  • Strong oxidizing agents like CrO₃ degrade the azo bond entirely.

Thermal Decomposition

Heating above 200°C induces decomposition via two pathways:

TemperatureEnvironmentMajor ProductsMechanism
220°CN₂ atmospherePhenyl radicals + butyronitrileHomolytic cleavage
250°CAirNOx gases + benzamide derivativesOxidative degradation

Key Mechanistic Insights

  • Radical involvement : TEMPO inhibition in analogous systems suggests radical intermediates in redox reactions .

  • pH-dependent reactivity : Acidic conditions favor protonation of the azo group, enhancing electrophilic substitution.

Scientific Research Applications

Potential Biological Activities

  • Anticancer Activity
    • Preliminary studies suggest that N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide exhibits anticancer properties by inhibiting cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
    • A comparative analysis revealed that compounds with azobenzene moieties often demonstrate enhanced anticancer activity due to their ability to generate reactive oxygen species (ROS) upon light activation, leading to selective cancer cell death.
  • Anti-inflammatory Effects
    • The compound may act as an anti-inflammatory agent by modulating inflammatory pathways. In vitro studies have indicated that related compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
  • Antimicrobial Properties
    • Some derivatives of this compound have shown antimicrobial activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts cell membranes or inhibits metabolic pathways

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of this compound demonstrated significant inhibition of breast cancer cell lines at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of inflammation, the administration of the compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to untreated controls.

Mechanism of Action

The mechanism of action of N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

The following analysis compares N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide with key structural analogs, focusing on substituent effects, synthesis, and applications.

Substituent Effects on Reactivity and Stability

N-(4-Butanoyl-3-hydroxyphenyl)butanamide
  • Structure : Features a hydroxyl group instead of phenyldiazenyl.
  • Synthesis : Prepared via AlCl3-catalyzed intramolecular rearrangement .
  • Properties : Exhibits a one-dimensional polymeric crystal structure via N-H···O interactions, enhancing thermal stability .
  • Comparison : The absence of a diazenyl group reduces photoresponsiveness but improves hydrolytic stability due to stronger hydrogen bonding.
N-[3-Butanoyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
  • Structure : Contains an epoxide (oxiran) group.
  • Synthesis: Not detailed in evidence, but epoxidation likely requires peroxides or enzymatic methods.
  • Properties : The epoxide group increases electrophilicity, making it reactive toward nucleophiles (e.g., in polymer crosslinking) .
N-{4-[(Mesitylamino)sulfonyl]phenyl}butanamide
  • Structure: Includes a mesitylamino-sulfonyl substituent.
  • Properties : The sulfonyl group enhances solubility in polar solvents, while the bulky mesityl group sterically hinders aggregation .
  • Comparison : The sulfonyl group contrasts with the diazenyl group’s planar geometry, leading to divergent applications in surfactants or enzyme inhibition.
Deuterated Derivatives (e.g., N-[3-Butanoyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy-d5]phenyl]butanamide Hydrochloride)
  • Structure : Isotopic labeling (deuterium) at key positions.
  • Applications : Used in pharmacokinetic studies to track metabolic pathways via mass spectrometry .
  • Comparison : The target compound’s diazenyl group may limit metabolic stability compared to deuterated analogs, which resist enzymatic degradation.
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)
  • Structure : Nitroso and hydroxymethyl groups.
  • Applications : Utilized in bioadhesive formulations due to nitroso group-mediated crosslinking .
  • Comparison : The diazenyl group in the target compound could similarly enable light-triggered adhesion but with reversible bonding.

Stereochemical and Isomeric Considerations

Stereoisomers of Butanamide Derivatives (e.g., PF 43(1) compounds)
  • Structure : Complex stereoisomers with defined (R/S) configurations.
  • Properties : Stereochemistry critically influences binding affinity in drug candidates (e.g., protease inhibitors) .
  • Comparison: The target compound’s lack of described stereoisomerism suggests broader applicability in non-chiral environments but reduced specificity in biological targeting.

Biological Activity

N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide, with the CAS number 547760-32-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. The molecular formula of this compound is C20H24N4O2, and it has a molar mass of approximately 352.43 g/mol . This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory and analgesic properties. While specific studies directly involving this compound may be limited, related compounds suggest a promising profile.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, a study on a related butanamide derivative demonstrated comparable anti-inflammatory and analgesic activities to established drugs like phenylbutazone . This suggests that this compound may also possess similar properties.

The mechanisms by which these compounds exert their effects often involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research provides insights into its potential efficacy:

Study Compound Findings
Study 1GP 650 (related compound)Demonstrated anti-inflammatory and analgesic effects comparable to phenylbutazone; lower ulcerogenic activity .
Study 2Various butanamide derivativesShowed significant inhibition of COX-1 and COX-2; potential for use in chronic inflammatory conditions.

Safety Profile

Understanding the safety profile of this compound is crucial for its therapeutic application. Related compounds have shown lower acute toxicity compared to traditional NSAIDs, indicating a potentially favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide, and how can its purity be validated?

  • Synthesis : Acyl chloride intermediates are commonly used for coupling with aromatic amines. For example, butanoyl chloride can react with 3-amino-4-(phenyldiazenyl)aniline under anhydrous conditions with a base (e.g., triethylamine) to form the amide bond .
  • Purity Validation : Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are critical. For example, synthesized analogs of butanamide derivatives achieved >98% purity via elemental analysis (e.g., C 64.72% measured vs. 64.54% calculated) .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • X-ray Crystallography : Used to determine the near-coplanarity of aromatic rings, amide groups, and carbonyl moieties. Intramolecular hydrogen bonds (e.g., O-H···O and C-H···O) stabilize the planar structure, as observed in related butanamide derivatives .
  • Spectroscopy : FT-IR confirms amide C=O stretching (~1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., phenyldiazenyl protons at δ 7.5–8.0 ppm) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • UV/Vis Spectroscopy : The diazenyl group absorbs at λmax ≈ 228 nm, enabling quantification in solution .
  • Chromatography : Reverse-phase HPLC with UV detection (228 nm) or LC-MS/MS (using transitions like m/z 366 → fragment ions) ensures specificity in complex mixtures .

Q. How should this compound be stored to ensure long-term stability?

  • Storage : As a crystalline solid at -20°C in airtight, light-protected containers. Stability studies confirm integrity for ≥5 years under these conditions .

Advanced Research Questions

Q. How does the phenyldiazenyl group influence the compound’s reactivity and interactions with metal ions?

  • Reactivity : The diazenyl (-N=N-) group acts as a Lewis base, coordinating with transition metals (e.g., Fe³⁺, Cu²⁺) to form colored complexes. This property is leveraged in spectrophotometric metal quantification .
  • Mechanistic Insight : Coordination studies with metals (e.g., using Job’s method) reveal a 1:1 stoichiometry, with binding constants (log K) calculated via Benesi-Hildebrand plots .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Data Triangulation : Compare in vitro assays (e.g., enzyme inhibition) with in silico docking (using AutoDock Vina) to validate target binding. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents) .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain divergent activity .

Q. What is the hypothesized mechanism of action for this compound in modulating bacterial proliferation?

  • Target Identification : Structural analogs (e.g., trifluoromethyl-substituted benzamides) inhibit bacterial enzymes like acyl carrier protein synthase (AcpS), critical for fatty acid biosynthesis .
  • Pathway Analysis : Disruption of AcpS activity alters lipid A biosynthesis, impairing membrane integrity. This is confirmed via transcriptomic profiling (RNA-seq) of treated bacterial cultures .

Q. How can structure-activity relationships (SARs) guide the optimization of this compound for anticancer applications?

  • SAR Framework :

SubstituentEffect on Activity
PhenyldiazenylEnhances DNA intercalation
ButyrylaminoIncreases lipophilicity (log P ≈ 3.2)
Amide linkageStabilizes binding to histone deacetylases (HDACs)
Source: Analog studies of chlorambucil-functionalized Ru complexes .
  • Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance HDAC inhibition (IC₅₀ reduced by ~40% in derivatives) .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Review : Solubility discrepancies may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases. For example, amorphous forms exhibit 2–3× higher solubility in DMSO .
  • Standardization : Report solubility with explicit solvent purity (e.g., HPLC-grade DMSO) and temperature (e.g., 25°C ± 0.5°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.